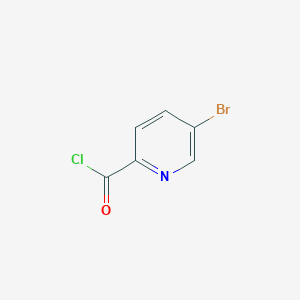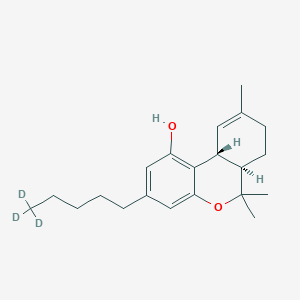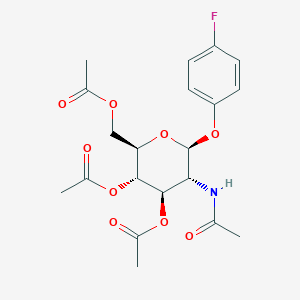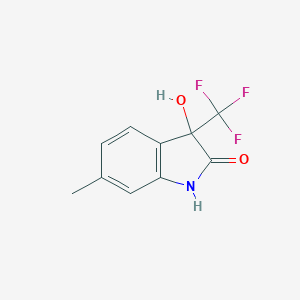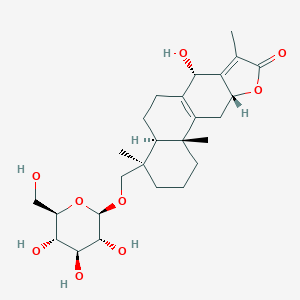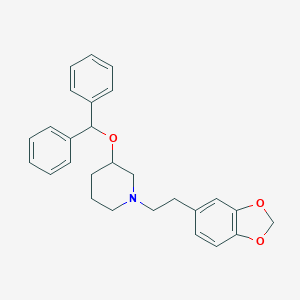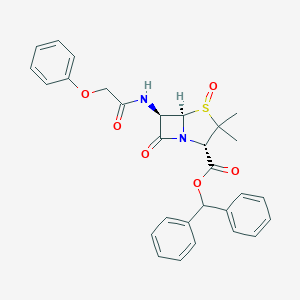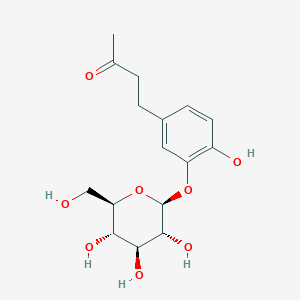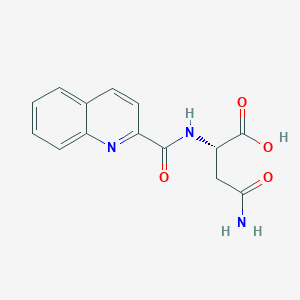
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules and has been studied extensively for its biological properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been found to inhibit the growth of various microorganisms by interfering with their metabolic processes. In addition, it has been shown to induce apoptosis in cancer cells by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, it has been found to induce apoptosis in cancer cells by disrupting their metabolic pathways. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde in lab experiments include its high yield and purity, as well as its potential applications in medicinal chemistry. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde. One area of interest is the development of novel drugs based on this compound. Researchers are also exploring its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, there is ongoing research on the mechanism of action of this compound, which may lead to a better understanding of its biological properties and potential applications.
Synthesemethoden
The synthesis of 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde involves the reaction of 2-methyl-4-nitro-1H-indole with diethyl malonate in the presence of a base such as sodium hydride. The resulting compound is then reduced using sodium borohydride to yield 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde. This method has been optimized for high yield and purity and is widely used in the synthesis of various bioactive molecules.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various bioactive molecules such as alkaloids, amino acids, and peptides. It has been used as a building block in the synthesis of natural products such as (+)-aspergillide B, (-)-citrinadin A, and (+)-citrinadin B. In addition, 2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde has been found to exhibit antibacterial, antifungal, and antitumor activities. These properties make it a promising candidate for the development of novel drugs.
Eigenschaften
CAS-Nummer |
137521-36-9 |
|---|---|
Produktname |
2-Methyl-5-oxooctahydroindolizine-3-carbaldehyde |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-methyl-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carbaldehyde |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8-3-2-4-10(13)11(8)9(7)6-12/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
GUHUQNTXJZRCSU-UHFFFAOYSA-N |
SMILES |
CC1CC2CCCC(=O)N2C1C=O |
Kanonische SMILES |
CC1CC2CCCC(=O)N2C1C=O |
Synonyme |
3-Indolizinecarboxaldehyde,octahydro-2-methyl-5-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





